molecular formula C23H26N4O2S B2698682 2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-86-3

2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2698682
CAS No.: 894886-86-3
M. Wt: 422.55
InChI Key: DCMJAFZKBHMHQG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene carboxamide family, characterized by a spirocyclic core fused with a triazole ring. Key structural features include:

  • Ethylthio group at position 2.
  • Phenyl substituent at position 3.
  • 4-Methoxyphenyl carboxamide at position 6.

The ethylthio group may influence lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety could modulate solubility and intermolecular interactions .

Properties

IUPAC Name

3-ethylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-3-30-21-20(17-7-5-4-6-8-17)25-23(26-21)13-15-27(16-14-23)22(28)24-18-9-11-19(29-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMJAFZKBHMHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological activity. The presence of the ethylthio and methoxy groups enhances its interaction with biological targets. Its molecular formula is C23H26N4O2S, with a molecular weight of 422.55 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies show that triazole derivatives can inhibit the growth of various cancer cell lines. One study reported that related triazole compounds demonstrated IC50 values against colon carcinoma HCT-116 cells ranging from 6.2 μM to 43.4 μM for different derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole and triazole derivatives have been shown to possess substantial antibacterial and antifungal activities. A related study highlighted that certain triazole compounds exhibited higher antibacterial activity than antifungal activity, outperforming standard antibiotics like streptomycin .

Anti-inflammatory and Antioxidant Effects

In addition to anticancer and antimicrobial properties, the compound may exhibit anti-inflammatory and antioxidant effects. Research on similar triazole derivatives indicates their potential in reducing oxidative stress and inflammation in biological systems, which could be beneficial in treating chronic diseases .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to modulate ROS levels within cells .

Case Studies

StudyFindings
Study on Triazole Derivatives Demonstrated significant anticancer activity with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma cells .
Antimicrobial Evaluation Reported enhanced antibacterial activity compared to standard antibiotics; effective against various bacterial strains.
Anti-inflammatory Research Suggested potential in reducing inflammation markers in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key analogs and their structural differences:

Compound Name Substituent at Position 2 Substituent at Position 3 Carboxamide Group Molecular Weight (g/mol) Source
Target Compound Ethylthio (C₂H₅S) Phenyl (C₆H₅) N-(4-Methoxyphenyl) 452.56* N/A
N-(5-Chloro-2-Methoxyphenyl)-2-(Methylsulfanyl)-... (E972-0673) Methylsulfanyl (CH₃S) Phenyl N-(5-Chloro-2-Methoxyphenyl) 442.97 Screening Data
N-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)-3-(Methylsulfanyl)-... (CAS 894885-18-8) Methylsulfanyl 4-Methoxyphenyl N-(2,5-Dimethoxyphenyl) 493.58 Custom Synthesis
2-(4-Chlorophenyl)-N-Cyclohexyl-3-(Ethylthio)-... Ethylthio 4-Chlorophenyl N-Cyclohexyl 460.03 Compound Catalog

*Calculated based on formula C₂₃H₂₄N₄O₂S.

Key Observations:

Position 2 : Ethylthio vs. methylsulfanyl substituents affect steric bulk and electron density. Ethylthio may enhance lipophilicity compared to methylsulfanyl.

Position 3: Phenyl vs.

Carboxamide Group : Aromatic vs. aliphatic groups (e.g., cyclohexyl) influence solubility and hydrogen-bonding capacity.

Characterization :

  • 1H/13C NMR and HRMS confirm structural integrity (e.g., ).
  • Purity assessed via HPLC (≥95% in ).

Physicochemical Properties

  • Metabolic Stability : The ethylthio group may resist oxidative metabolism better than methylsulfanyl.

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